N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound is classified under various categories based on its chemical structure and functional groups, including acetylamides, pyrazoles, and chlorinated compounds. The compound's chemical structure is defined by its molecular formula, which is , and its molecular weight is approximately .
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can be achieved through several methods, typically involving multi-step organic reactions. Key synthetic routes include:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can be represented using various notations:
COC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
UGGIJEYDIDGAQD-UHFFFAOYSA-N
The structure features a chlorinated aromatic ring, a methoxy group, and a pyrazole moiety that contributes to its biological activity. The arrangement of atoms within the molecule allows for specific interactions with biological targets.
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions provide pathways for modifying the compound's structure for further studies or applications.
The physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide include:
These properties influence the compound's stability during storage and its behavior in various experimental conditions.
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has potential applications in scientific research including:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2